N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide
Description
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . . This compound features a cyclopentanecarboxamide core with an oxolan-2-yl ethyl substituent, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(11-7-4-8-15-11)13-12(14)10-5-2-3-6-10/h9-11H,2-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPTNSDCPURAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with oxolan-2-yl ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran (THF), at temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide can be compared with similar compounds such as N-[1-(oxolan-2-yl)ethyl]cyclopentanamine . While both compounds share a similar core structure, the presence of different functional groups (carboxamide vs. amine) imparts distinct chemical and biological properties . The carboxamide group in this compound makes it more suitable for certain types of chemical reactions and biological interactions compared to its amine counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
